molecular formula C8H7ClO4S B1333387 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride CAS No. 63758-12-3

2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride

Cat. No. B1333387
CAS RN: 63758-12-3
M. Wt: 234.66 g/mol
InChI Key: JWHSRWUHRLYAPM-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride is an organic compound with the empirical formula C8H7ClO4S . It has a molecular weight of 234.65 . The compound is also known by several synonyms, including 1,4-benzodioxin-6-sulfonyl chloride and 2,3-dihydro-benzo[1,4]dioxine-6-sulfonylchloride .


Synthesis Analysis

The synthesis of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride has been studied in the context of creating chiral 2,3-dihydro-1,4 benzodioxane motifs, which are extensively utilized in diverse medicinal substances and bioactive natural compounds . One method involves the use of 1,4-benzodioxane-2-carboxylic acid methyl ester as the substrate, with mutants A225F and A225F/T103A of Candida antarctica lipase B (CALB) catalyzing the kinetic resolution of the substrate .


Molecular Structure Analysis

The molecular structure of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride can be represented by the SMILES string ClS(=O)(=O)c1ccc2OCCOc2c1 . This indicates that the compound contains a sulfonyl chloride group attached to a 1,4-benzodioxine ring.


Physical And Chemical Properties Analysis

2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride is a solid at room temperature . It has a melting point of 65-70 °C .

Scientific Research Applications

Antibacterial and Antifungal Agents

2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride derivatives have been synthesized and evaluated for their potential as antibacterial and antifungal agents. Several compounds, particularly 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide, displayed notable antimicrobial properties with low hemolytic activity, suggesting their potential in therapeutic applications (Abbasi et al., 2020). Further, N-substituted sulfonamides with a benzodioxane moiety have demonstrated significant antibacterial efficacy against various bacterial strains (Abbasi et al., 2016).

Enzyme Inhibition Studies

These compounds have been explored for their inhibitory effects on enzymes like lipoxygenase, which is relevant for inflammatory ailments. Certain synthesized sulfonamides showed good inhibitory activity, positioning them as potential drug candidates for inflammatory diseases (Abbasi et al., 2017).

Diuretic and Antihypertensive Activities

Research has been conducted to synthesize and test 2,3-dihydro-1,4-benzodioxin derivatives for diuretic and antihypertensive activities. These studies provide insight into the potential medical applications of these compounds in the treatment of hypertension and as diuretics (Itazaki et al., 1988).

Anti-Diabetic Agents

Compounds synthesized from 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride have been evaluated for their potential as anti-diabetic agents. They displayed varying degrees of inhibitory activity against α-glucosidase enzyme, suggesting their possible therapeutic use in treating type-2 diabetes (Abbasi et al., 2023).

Bacterial Biofilm Inhibition and Cytotoxicity

Recent research has also explored the inhibition of bacterial biofilms and assessed the cytotoxicity of these compounds. Some derivatives exhibited suitable inhibitory action against biofilms of bacterial strains like Escherichia coli and Bacillus subtilis, along with mild cytotoxicity, indicating their potential in treating bacterial infections (Abbasi et al., 2020).

Safety And Hazards

The compound is classified as a skin corrosive (Skin Corr. 1B) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the signal word “Danger” and the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4S/c9-14(10,11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHSRWUHRLYAPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379863
Record name 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride

CAS RN

63758-12-3
Record name 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Chlorosulfonic acid (6 mL, 90 mmol) was added dropwise to an ice cooled solution of 1,4-benzodioxane (12 gm, 88 mmol) in chloroform (40 mL). After allowing the reaction mixture to warm to 20° C. (about 15 min.), this solution was poured on to ice (400 gm) and the product extracted into chloroform. This extract was dried (MgSO4) and the solvent evaporated to give the 6-chlorosulfonyl-1,4-benzodioxane as a white crystalline solid. This sulfonyl chloride was dissolved in methylene chloride (100 mL) and added to an ice cooled solution of 4-amino-1-butanol (10 gm, 112 mmol) and excess triethylamine (25 mL) in methylene chloride (250 mL). After stirring for 24 hours and gradually warming to ambient temp., the reaction mixture was washed with 6N HCl (100 mL), dried (MgSO4) and filtered. To this resulting solution was added 3,4-dihydro-2H-pyran (20 mL, 219 mmol) and p-toluenesulfonic acid (100 mg) and additional methylene chloride to bring the volume to 300 mL. After stirring at ambient temp. for 15-20 hours, the solution was washed with saturated aq. Na2CO3 (100 mL), dried (MgSO4) and the solvent evaporated. The oily residue was chromatographed on a column of silica gel and eluted with 30% ethyl acetate/hexane to give the purified product as a colorless oil.
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6 mL
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ice
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12 g
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40 mL
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ice
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400 g
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reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a stirred solution of 12 g of 1,4-benzodioxane in 40 mL of chloroform cooled to -10° C. under calcium sulfate drying tube was added dropwise over 15 min, 6 mL of chlorosulfonic acid. The mixture was allowed to warm to 20C over 15 min, poured onto 400 mL of ice and extracted into 1 L of chloroform. Drying over MgSO4 and concentration under reduced pressure gave 21.5 g of 1,4-benzodioxane-6-sulfonylchloride as a white crystalline solid.
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12 g
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40 mL
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6 mL
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20C
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